N-(3,3-diphenylpropyl)-N'-(2-methylcyclohexyl)ethane-1,2-diamine
Description
N-(3,3-diphenylpropyl)-N'-(2-methylcyclohexyl)ethane-1,2-diamine is a substituted ethylenediamine derivative characterized by its bulky aromatic and alicyclic substituents. The ethylenediamine backbone (NH₂-CH₂-CH₂-NH₂) is modified with a 3,3-diphenylpropyl group at one terminal amine and a 2-methylcyclohexyl group at the other. While its exact biological activity remains understudied, analogous ethylenediamine derivatives have demonstrated roles in antifungal agents, coordination chemistry, and analytical chemistry .
Properties
CAS No. |
627519-65-7 |
|---|---|
Molecular Formula |
C24H34N2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-N'-(2-methylcyclohexyl)ethane-1,2-diamine |
InChI |
InChI=1S/C24H34N2/c1-20-10-8-9-15-24(20)26-19-18-25-17-16-23(21-11-4-2-5-12-21)22-13-6-3-7-14-22/h2-7,11-14,20,23-26H,8-10,15-19H2,1H3 |
InChI Key |
UHHWGWFGJVHTPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NCCNCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diphenylpropyl)-N’-(2-methylcyclohexyl)ethane-1,2-diamine typically involves the reaction of 3,3-diphenylpropylamine with 2-methylcyclohexylamine in the presence of a suitable catalyst. The reaction conditions may include elevated temperatures and pressures to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-diphenylpropyl)-N’-(2-methylcyclohexyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-(3,3-diphenylpropyl)-N’-(2-methylcyclohexyl)ethane-1,2-diamine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as a ligand for certain receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-N’-(2-methylcyclohexyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethylenediamine derivatives are widely explored due to their structural versatility. Below is a detailed comparison of N-(3,3-diphenylpropyl)-N'-(2-methylcyclohexyl)ethane-1,2-diamine with structurally related compounds:
Structural Modifications and Physicochemical Properties
Stability and Reactivity
- Electronic Effects : Aromatic diphenylpropyl groups enhance electron density on the amine, possibly increasing resistance to oxidation relative to aliphatic substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
